molecular formula C7H17NO3 B10759461 Tris(hydroxyethyl)aminomethane CAS No. 75376-20-4

Tris(hydroxyethyl)aminomethane

Cat. No.: B10759461
CAS No.: 75376-20-4
M. Wt: 163.21 g/mol
InChI Key: GKODZWOPPOTFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(hydroxyethyl)aminomethane, also known as tromethamine, is an organic compound with the molecular formula C₄H₁₁NO₃. It is widely used in biochemistry and molecular biology as a buffering agent due to its ability to maintain a stable pH in solutions. This compound is particularly valuable in the preparation of buffer solutions such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), which are essential for nucleic acid electrophoresis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(hydroxyethyl)aminomethane can be synthesized through a two-step process. Initially, nitromethane reacts with formaldehyde to form tris(hydroxymethyl)nitromethane. This intermediate is then reduced to this compound using hydrogen in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the reaction of nitromethane with polyoxymethylene in a concentrated alcohol medium, followed by acidification and reduction with hydrogen in the presence of methylene chloride .

Chemical Reactions Analysis

Types of Reactions: Tris(hydroxyethyl)aminomethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes under mild conditions.

    Complexation Reactions: Involve metal ions in aqueous solutions.

Major Products:

    Schiff Bases: Formed from condensation reactions with aldehydes.

    Metal Complexes: Formed from reactions with metal ions.

Scientific Research Applications

Mechanism of Action

Tris(hydroxyethyl)aminomethane acts as a buffer by maintaining the pH of solutions within a narrow range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. In medical applications, it helps manage metabolic acidosis by binding to hydrogen ions and forming a protonated complex that is excreted in the urine .

Comparison with Similar Compounds

Uniqueness: Tris(hydroxyethyl)aminomethane is unique due to its optimal pKa of 8.1, making it suitable for maintaining pH within the physiological range (pH 7-9). This property, along with its high solubility in water and stability, makes it an indispensable reagent in biochemical and molecular biology laboratories .

Properties

CAS No.

75376-20-4

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

3-amino-3-(2-hydroxyethyl)pentane-1,5-diol

InChI

InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2

InChI Key

GKODZWOPPOTFGA-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CCO)(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.